Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H13NO3 It is a derivative of cinnamic acid and is characterized by the presence of a cyano group, a hydroxy group, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of ethyl 2-cyano-3-oxo-3-(4-methylphenyl)prop-2-enoate
Reduction: Formation of ethyl 2-amino-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-hydroxy-3-(2-methylphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 91024-54-3
The compound is characterized by the presence of a cyano group, a hydroxy group, and a phenyl ring substituted with a methyl group. These functional groups contribute to its biological properties.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antioxidant Activity : The hydroxy and methoxy groups in the structure are known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for preventing cellular damage and has implications in aging and various diseases.
- Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inhibiting the proliferation of certain cancer cell lines. The cyano group may interact with cellular proteins, leading to apoptosis in cancer cells .
- Enzyme Modulation : The compound can modulate the activity of various enzymes through nucleophilic addition reactions facilitated by the cyano group and hydrogen bonding interactions from the hydroxy group.
Antioxidant Activity
Research has demonstrated that this compound can effectively reduce oxidative stress markers in vitro. In a study involving cell cultures exposed to oxidative agents, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to controls.
Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values for these cell lines were reported in the range of 10–30 µM, indicating potent activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it possesses inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
-
Study on Antioxidant Effects :
- In a controlled experiment, cells treated with this compound showed a reduction in lipid peroxidation levels by approximately 40% compared to untreated controls.
-
Anticancer Evaluation :
- A study evaluated the effects on MCF-7 breast cancer cells, where treatment with the compound led to an increase in apoptotic markers (caspase activation) and a decrease in proliferation rates.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antioxidant, anticancer |
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate | Structure | Antimicrobial, anticancer |
Ethyl 2-cyano-3-hydroxy-3-(phenyl)prop-2-enoate | Structure | Antioxidant |
Properties
IUPAC Name |
ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFXBYWRYRXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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